5H-benzo[b]pyrido[3,2-e][1,4]oxazine is a heterocyclic compound characterized by a fused bicyclic structure that combines elements of benzene and pyridine, along with an oxazine moiety. Its molecular formula is C₁₁H₈N₂O, indicating the presence of nitrogen and oxygen atoms which contribute to its unique chemical properties and potential biological activities. This compound has gained attention in medicinal chemistry due to its structural characteristics, which may influence its reactivity and interactions with biological targets, particularly in the context of cancer treatment as a potential inhibitor of specific kinases such as Pim-1 kinase.
5H-benzo[b]pyrido[3,2-e][1,4]oxazine belongs to a broader class of compounds known as oxazines, which are cyclic compounds containing an oxygen atom in the ring. This compound is classified under heterocycles due to the presence of nitrogen and oxygen within its structure. Its derivatives are currently being explored for their therapeutic applications, especially in oncology .
The synthesis of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine can be achieved through various methods. A notable approach involves the cyclo-condensation of anthranilic acid with carbonyl-containing compounds under basic conditions. This method utilizes nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbonyl carbon, leading to cyclization and formation of the desired oxazine structure. The reaction conditions typically include solvents like dimethyl sulfoxide and catalysts such as sodium hydroxide, resulting in moderate to high yields .
The molecular structure of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine features a bicyclic framework where a benzene ring is fused to a pyridine ring with an oxazine moiety. The presence of nitrogen atoms significantly influences its electronic properties and reactivity.
The chemical reactivity of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine is primarily influenced by the nitrogen and oxygen atoms within its structure. Key reactions include:
The mechanism by which 5H-benzo[b]pyrido[3,2-e][1,4]oxazine exerts its biological effects is primarily linked to its ability to inhibit specific kinases such as Pim-1 kinase. This kinase plays a crucial role in tumor cell survival and proliferation.
5H-benzo[b]pyrido[3,2-e][1,4]oxazine exhibits several notable physical and chemical properties:
5H-benzo[b]pyrido[3,2-e][1,4]oxazine has several scientific applications:
The ongoing research into this compound highlights its versatility and importance in developing new therapeutic agents targeting various diseases.
5H-Benzo[b]pyrido[3,2-e][1,4]oxazine represents a structurally complex heterocyclic system characterized by fused tricyclic architecture. Its systematic IUPAC name, 5H-pyrido[2,3-b][1,4]benzoxazine, accurately reflects the fusion pattern: a pyridine ring annulated with a benzoxazine moiety at the [2,3-b] and [1,4] positions, respectively . The molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol [3]. The core structure consists of:
Table 1: Nomenclature Variants and Identifiers
Systematic Name | CAS Registry Number | Canonical SMILES | Structural Variant |
---|---|---|---|
5H-Benzo[b]pyrido[3,2-e][1,4]oxazine | 12427854 | C1=CC=C2C(=C1)NC3=C(O2)N=CC=C3 | Non-coplanar ring fusion |
5H-Benzo[b]pyrido[4,3-e][1,4]oxazine | 261-80-3 | C12=CC=CC=C1NC3=C(C=NC=C3)O2 | Angular isomer |
5H-Pyrido[2,3-d][1,2]oxazine | 19977654 | - | Monocyclic derivative |
The "5H" prefix denotes the tautomeric form where hydrogen is bound to the ring nitrogen, distinguishing it from isomeric structures like the 10H-benzo[b]pyrido[2,3-e][1,4]oxazine system, which exhibits distinct electronic properties and biological interactions [6] [7].
The synthesis of benzoxazine-pyridine hybrids emerged from mid-20th-century efforts to develop novel heterocyclic scaffolds for dyestuffs and pharmaceuticals. Early routes relied on condensation reactions between substituted pyridines and ortho-aminophenols, though these suffered from low yields and regioselectivity issues . A significant advancement occurred with the introduction of palladium-catalyzed aminocarbonylation in the 1990s, enabling efficient construction of the benzoxazine core from 4-chloro-3-nitropyridine and 4-methoxy-2-nitrophenol precursors [4].
The 2010s witnessed methodological refinements, particularly hypervalent iodine-mediated cyclizations and microwave-assisted base-catalyzed reactions, which improved regiocontrol and reduced reaction times. For example, cesium carbonate in DMF under microwave irradiation achieves ring closure within minutes, contrasting with traditional thermal methods requiring hours . Concurrently, crystallographic studies resolved the compound’s planar benzoxazine component and the slight puckering in the pyridine ring, explaining its unique electronic profile [4].
This scaffold has become a privileged structure in kinase inhibitor development due to its ability to occupy deep hydrophobic pockets while forming critical hydrogen bonds. Key pharmacological attributes include:
Table 2: Kinase Inhibitors Derived from 5H-Benzo[b]pyrido[3,2-e][1,4]oxazine
Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity | Key Structural Modification |
---|---|---|---|---|
H5 | Pim-1 | 35 | Anti-proliferative (MDA-MB-231; IC₅₀ = 8.154 μM) | 15-atom aliphatic macrocycle |
16j | AXL | <100 | Blocks migration/invasion; oral efficacy | Anilinopyrimidine conformational lock |
H3 | Pim-1 | <100 | Binds Asp128/Lys67 | Oxygen-inserted aliphatic chain |
The scaffold’s synthetic versatility facilitates rapid generation of libraries for structure-activity relationship (SAR) studies. For instance, introducing oxygen atoms into macrocyclic linkers enhances solubility (compounds H2, H6), while methylation of amines improves membrane permeability (H3) [4]. These advances underscore its role as a cornerstone in oncology-focused drug discovery.
Table 3: Synthetic Methodologies for Core Functionalization
Method | Conditions | Key Intermediate | Application Scope |
---|---|---|---|
Hypervalent Iodine Cyclization | PhI(OAc)₂, mCPBA, Tf₂N⁻, CH₂Cl₂, rt | Iodonium intermediates | Regioselective oxazine formation |
Base-Mediated Cyclization | Cs₂CO₃, DMF, microwave, 120°C, 10 min | Halopyridine precursors | Rapid annulation (85–92% yield) |
Hoffmann Alkylation | Dibal-H, KOH, dibromoalkanes | Sulfonamido intermediates | Macrocyclization (e.g., H1–H10) |
Multicomponent Condensation | [bnmim][HSO₄], ROH, R'NH₂, HCHO, rt, 1–7 min | Iminium intermediates | One-pot diversification (77–85% yield) |
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9